molecular formula C17H18ClNO4S B344936 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 700851-57-6

2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B344936
CAS RN: 700851-57-6
M. Wt: 367.8g/mol
InChI Key: RJLYCRPCOJNLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, also known as CDITQ, is a chemical compound that has received significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDITQ belongs to the class of tetrahydroisoquinoline derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. This compound has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins in cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in cells. In addition to its anticancer and antiviral properties, this compound has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a key role in the immune response. This compound has also been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is that it has been found to be relatively easy to synthesize in the laboratory, with a moderate yield and high purity. This compound has also been found to be stable under a wide range of conditions, which makes it suitable for use in a variety of experiments.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and under different conditions. This compound has also been found to have some toxicity in vitro, which could limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One area of research could focus on elucidating its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could focus on developing derivatives of this compound with improved potency and selectivity for specific targets.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the fields of cancer, viral infections, and inflammation. Its easy synthesis and stability make it suitable for use in laboratory experiments, although its mechanism of action and toxicity need further investigation. Future research on this compound could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting product is purified by column chromatography. The yield of this compound is typically around 50-60%, and the purity can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anticancer properties, as this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Another area of research has focused on the antiviral properties of this compound, as it has been found to inhibit the replication of the hepatitis C virus. This compound has also been shown to have anti-inflammatory effects, which could be useful for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-22-15-10-17(16(23-2)9-14(15)18)24(20,21)19-8-7-12-5-3-4-6-13(12)11-19/h3-6,9-10H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLYCRPCOJNLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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